molecular formula C8H2Cl2F2N2 B13223907 2,3-Dichloro-5,8-difluoroquinoxaline

2,3-Dichloro-5,8-difluoroquinoxaline

Cat. No.: B13223907
M. Wt: 235.01 g/mol
InChI Key: JVGBAEQQUFAZRX-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,8-difluoroquinoxaline is a heterocyclic organic compound with the molecular formula C₈H₂Cl₂F₂N₂ It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms and two fluorine atoms at specific positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroquinoxaline with fluorinating agents. The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,8-difluoroquinoxaline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with indoles can yield indole-substituted quinoxalines .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,8-difluoroquinoxaline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5,8-difluoroquinoxaline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical transformations and applications in research and industry .

Properties

Molecular Formula

C8H2Cl2F2N2

Molecular Weight

235.01 g/mol

IUPAC Name

2,3-dichloro-5,8-difluoroquinoxaline

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H

InChI Key

JVGBAEQQUFAZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(C(=N2)Cl)Cl)F

Origin of Product

United States

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